[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea
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Overview
Description
[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea is a chemical compound with the molecular formula C9H10FN3O and a molecular weight of 195.2 g/mol . It is also known by its IUPAC name, (1Z)-1-(4-fluorophenyl)ethanone semicarbazone . This compound is characterized by the presence of a fluorophenyl group and an ethylideneamino group attached to a urea moiety.
Preparation Methods
The synthesis of [(E)-[1-(4-fluorophenyl)ethylidene]amino]urea typically involves the reaction of 4-fluoroacetophenone with semicarbazide under acidic or basic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(E)-[1-(4-fluorophenyl)ethylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby blocking signal transduction pathways that promote cell proliferation or survival .
Comparison with Similar Compounds
[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea can be compared with other similar compounds, such as:
[(E)-[1-(4-chlorophenyl)ethylidene]amino]urea: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
[(E)-[1-(4-bromophenyl)ethylidene]amino]urea: The presence of a bromophenyl group can also influence the reactivity and biological activity of the compound.
[(E)-[1-(4-methylphenyl)ethylidene]amino]urea: The methyl group may affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific fluorophenyl group, which can enhance its biological activity and selectivity for certain molecular targets .
Biological Activity
[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound features a urea functional group linked to an ethylidene moiety, substituted with a 4-fluorophenyl group. The presence of the fluorine atom enhances its lipophilicity, which is crucial for biological activity. The molecular formula is C10H10F1N2O, with a molecular weight of 195.2 g/mol .
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases or proteases, blocking signal transduction pathways that promote cell proliferation or survival .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that fluorinated derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. In disc diffusion assays, compounds with similar structures displayed comparable activity to standard antibiotics like ampicillin against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
There is growing evidence supporting the anticancer potential of this compound. The fluorinated phenyl group may enhance interactions with biological targets involved in cancer progression. Initial studies indicate significant binding interactions with key proteins in cancer pathways, suggesting that this compound could influence cell growth and survival mechanisms .
Research Findings
Case Study 1: Antibacterial Activity
In a study assessing various fluorinated aldimines, this compound demonstrated potent antibacterial effects against clinical strains of bacteria, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Mechanism
A study focused on the binding affinities of this compound with cancer-related proteins showed promising results in inhibiting pathways associated with tumor growth. This suggests its viability as a candidate for further therapeutic exploration .
Properties
IUPAC Name |
[(E)-1-(4-fluorophenyl)ethylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYTYSQJWLDRSR-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.